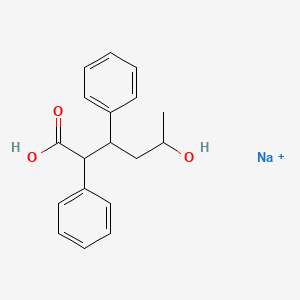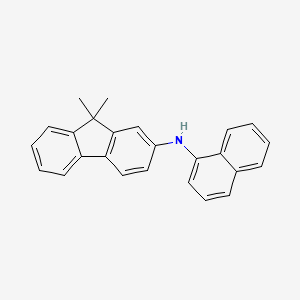![molecular formula C10H8Cl2N6 B14000050 4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine CAS No. 21383-86-8](/img/structure/B14000050.png)
4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of aziridine rings and chlorine atoms attached to a pyrimido[5,4-d]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dichloropyrimidine with aziridine in the presence of a base, such as sodium hydride, to facilitate the formation of the aziridine rings. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aziridine rings can be oxidized or reduced to form different functional groups, depending on the reagents used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Applications De Recherche Scientifique
4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biological Research: It is used in studies to understand the mechanisms of action of aziridine-containing compounds and their interactions with biological targets.
Industrial Applications: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine involves its interaction with DNA. The aziridine rings can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the disruption of cell division and ultimately cell death. The compound’s ability to target rapidly dividing cells makes it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with potential anticancer activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs).
Uniqueness
4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine is unique due to the presence of aziridine rings, which impart distinct chemical reactivity and biological activity. Its ability to form covalent bonds with DNA sets it apart from other pyrimidine derivatives, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
21383-86-8 |
|---|---|
Formule moléculaire |
C10H8Cl2N6 |
Poids moléculaire |
283.11 g/mol |
Nom IUPAC |
4,8-bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine |
InChI |
InChI=1S/C10H8Cl2N6/c11-9-14-6-5(7(15-9)17-1-2-17)13-10(12)16-8(6)18-3-4-18/h1-4H2 |
Clé InChI |
ATIUYXZWVSZPDM-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C2=NC(=NC3=C2N=C(N=C3N4CC4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



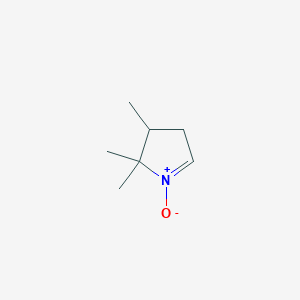
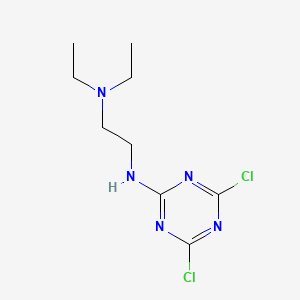
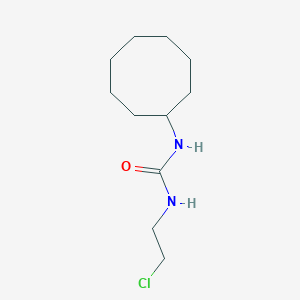
![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)
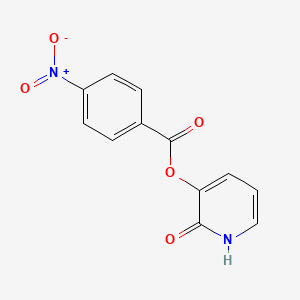
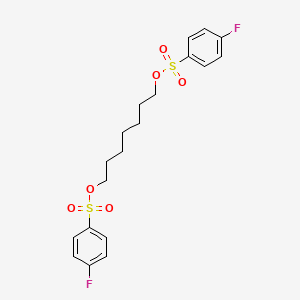
![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)

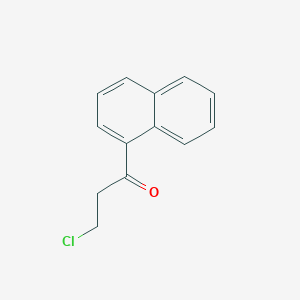
![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)
